4-Hydroxy-2,5,6-trichloroisophthalonitrile
CAS No.: 28343-61-5
Cat. No.: VC21164714
Molecular Formula: C8HCl3N2O
Molecular Weight: 247.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28343-61-5 |
|---|---|
| Molecular Formula | C8HCl3N2O |
| Molecular Weight | 247.5 g/mol |
| IUPAC Name | 2,4,5-trichloro-6-hydroxybenzene-1,3-dicarbonitrile |
| Standard InChI | InChI=1S/C8HCl3N2O/c9-5-3(1-12)6(10)7(11)8(14)4(5)2-13/h14H |
| Standard InChI Key | MDQKYGOECVSPIW-UHFFFAOYSA-N |
| SMILES | C(#N)C1=C(C(=C(C(=C1Cl)C#N)Cl)Cl)O |
| Canonical SMILES | C(#N)C1=C(C(=C(C(=C1Cl)C#N)Cl)Cl)O |
Introduction
Chemical Identity and Properties
Basic Information
4-Hydroxy-2,5,6-trichloroisophthalonitrile, also known as 4-hydroxychlorothalonil or HCT, is a chemical compound resulting from the transformation of chlorothalonil, a widely used fungicide. It is registered under the Chemical Abstracts Service (CAS) number 28343-61-5 . The compound has several synonyms including 1,3-Benzenedicarbonitrile, 2,4,5-trichloro-6-hydroxy-, 2,4,5-Trichloro-6-hydroxyisophthalonitrile, and 1,3-Dicyano-4-hydroxy-2,5,6-trichlorobenzene .
Physical and Chemical Properties
4-Hydroxy-2,5,6-trichloroisophthalonitrile possesses distinct physical and chemical properties that influence its behavior in environmental and biological systems. The compound has a molecular formula of C₈HCl₃N₂O and a molecular mass of 247.47 g/mol . It typically appears as a solid compound with a high melting point of 262-264°C, indicating significant thermal stability . This thermal stability, combined with its resistance to degradation, makes it persistent in various environmental matrices.
Table 1: Key Physical and Chemical Properties of 4-Hydroxy-2,5,6-trichloroisophthalonitrile
Structural Characteristics
The molecular structure of 4-Hydroxy-2,5,6-trichloroisophthalonitrile features an isophthalonitrile framework with multiple functional groups that contribute to its reactivity and stability. The compound contains a hydroxyl group (-OH) that can participate in hydrogen bonding, influencing its solubility characteristics and interactions with other substances . The presence of three chlorine atoms contributes to its reactivity and potential use in synthesis . Additionally, the molecule contains two nitrile (cyano, -CN) groups, which may contribute to its toxicological properties .
This unique combination of functional groups results in a compound that exhibits both hydrophilic characteristics (due to the hydroxyl group) and hydrophobic properties (from the chlorine substituents), affecting its environmental distribution and bioavailability.
Origin and Environmental Fate
Relationship to Chlorothalonil
4-Hydroxy-2,5,6-trichloroisophthalonitrile is a transformation product of chlorothalonil, a broad-spectrum fungicide widely used in agriculture, forestry, and residential settings . Chlorothalonil undergoes transformation in the environment through various processes including photolysis, hydrolysis, and microbial degradation, leading to the formation of HCT . The chemical structures of both chlorothalonil and 4-hydroxychlorothalonil are related, with HCT containing a hydroxyl group in place of one of the chlorine atoms present in the parent compound .
Environmental Persistence and Mobility
Research indicates that 4-Hydroxy-2,5,6-trichloroisophthalonitrile exhibits greater environmental persistence compared to its parent compound, chlorothalonil . Studies have found that HCT is more persistent and less mobile in soil environments than chlorothalonil . This increased persistence suggests potential for accumulation in environmental compartments over time, which may lead to prolonged exposure for organisms inhabiting these environments.
Biological and Toxicological Properties
Toxicity to Various Organisms
The toxicological profile of 4-Hydroxy-2,5,6-trichloroisophthalonitrile varies across different taxonomic groups. Studies have revealed that HCT is more toxic to birds compared to its parent compound, chlorothalonil . Conversely, it appears to be less toxic to aquatic organisms than chlorothalonil . For mammals, the compound is described as moderately toxic, though specific mechanisms of toxicity remain incompletely characterized .
While specific toxicity data for HCT itself is limited, information about its parent compound provides some context. Chlorothalonil manifests its toxicity primarily through inhalation exposure, with the technical grade material classified as a Toxicity Category I inhalation hazard (the highest hazard category) . Repeated inhalation exposure to chlorothalonil has been shown to result in localized lesions in the respiratory tract at concentrations as low as 1 μg/L .
Human Exposure
Recent research has detected 4-Hydroxy-2,5,6-trichloroisophthalonitrile in human biological samples, raising concerns about potential health impacts. The compound has been identified in human serum and breast milk through non-targeted screening approaches . A quantitative analysis conducted in pregnant women from Sweden and Costa Rica found higher serum concentrations of HCT in women from tropical agricultural settings compared to women from the general population in Sweden . This geographical difference in exposure levels suggests that proximity to agricultural applications of chlorothalonil may be a significant determinant of human exposure to HCT.
The detection of HCT in breast milk is particularly concerning as it indicates potential exposure of infants to this compound, though health implications of such exposure remain largely unknown due to limited toxicological data specific to HCT in humans .
Metabolism and Excretion
While specific information about the metabolism and excretion of 4-Hydroxy-2,5,6-trichloroisophthalonitrile in humans is limited, data from studies on chlorothalonil provide some insights. The primary route of excretion for chlorothalonil and its metabolites is via feces after oral dosing or inhalation exposure . The absorption rate of chlorothalonil via the oral route is approximately 34%, with chlorothalonil equivalents recovered in blood, kidneys, and liver .
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